Tonantzitlolone is a naturally occurring diterpene that has garnered significant interest due to its unique structural characteristics and potential biological activities. This compound is derived from the plant Stillingia sanguinolenta, which is known for producing a variety of bioactive diterpenes. Tonantzitlolone is classified as a macrocyclic diterpene, specifically a 15-membered cyclic compound, which contributes to its distinctive properties and biological effects.
Tonantzitlolone was first isolated from the latex of Stillingia sanguinolenta, a plant native to Mexico and Central America. The classification of tonantzitlolone falls under the category of diterpenes, which are a class of terpenes consisting of four isoprene units (C20H30). Diterpenes are often recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of tonantzitlolone has been explored through various methodologies. Notably, the first total synthesis was reported utilizing a series of advanced organic reactions:
The molecular structure of tonantzitlolone can be represented as follows:
Tonantzitlolone participates in several chemical reactions that underscore its reactivity:
The mechanism by which tonantzitlolone exerts its biological effects involves several processes:
Tonantzitlolone exhibits several notable physical and chemical properties:
Tonantzitlolone holds promise for various scientific applications:
Tonantzitlolone A (TZL) was first isolated in 1990 from Stillingia sanguinolenta (Euphorbiaceae), a medicinal plant endemic to Mexico. The plant material—specifically 800 g of air-dried roots—was collected from Valle Alto, Monterrey, and extracted with organic solvents (petroleum ether, methyl tert-butyl ether, methanol) in a sequential protocol. The diterpene-rich fractions were then purified via chromatographic techniques, yielding tonantzitlolone A and its structural analog tonantzitlolone B [1] [6]. This discovery was ethnobotanically significant, as Stillingia species have a history of traditional use by Native American communities, including the Navajo and Creek tribes. The roots were employed in poultices postpartum, while leaf infusions treated pulmonary ailments, suggesting bioactivity relevant to modern pharmacological research [1]. Notably, TZL’s scarcity in nature (typically <0.01% dry weight yield) hampered early biological studies until synthetic routes were developed [1] [4].
Table 1: Natural Sources and Traditional Context of Tonantzitlolone
Aspect | Details |
---|---|
Plant Source | Stillingia sanguinolenta Müll. Arg. (Euphorbiaceae) |
Geographic Origin | Valle Alto, Monterrey, N.L., Mexico |
Plant Part Used | Roots (primary), leaves |
Traditional Uses | Postpartum poultices, pulmonary ailment infusions |
Collection Period | Documented in 1990 and 1992 |
Herbarium Voucher | Monterrey Institute of Technology (ITESM) Herbarium, ID 8482 |
Tonantzitlolone A (C₂₆H₄₀O₇) belongs to the flexibilane diterpene family, characterized by a rare 15-membered macrocyclic backbone—a structural anomaly among diterpenes, which typically form 14-membered rings [1] [6]. Its core scaffold features:
The compound’s chemical distinctiveness arises from its biosynthetic pathway, involving atypical cyclization of geranylgeranyl pyrophosphate (GGPP). Unlike abietane or kaurane diterpenes, flexibilanes like TZL undergo ring expansion to form the 15-membered skeleton [1] [10]. Synthetic efforts have produced both the natural enantiomer and its synthetic counterpart (ent)-tonantzitlolone A, confirming that the unnatural enantiomer exhibits enhanced bioactivity in certain assays [6]. Key synthetic challenges include constructing the strained macrocycle and replicating stereochemistry, achieved via ring-closing metathesis and stereoselective aldol reactions [1] [4].
Table 2: Structural Features of Tonantzitlolone vs. Common Diterpene Classes
Diterpene Class | Ring System | Representative Compounds | Key Structural Distinctions from TZL |
---|---|---|---|
Flexibilane | 15-membered macrocycle | Tonantzitlolone A/B | N/A (defining class) |
Abietane | Tricyclic | Taxodione, Carnosic acid | Rigid 3-ring system vs. flexible macrocycle |
Kaurane | Tetracyclic | Stevioside, Ent-kaurenoic acid | Additional D-ring, no macrocyclic flexibility |
Labdane | Bicyclic | Andrographolide, Sclareol | Decalin core lacking macrocyclic ring |
Tonantzitlolone’s anticancer profile emerged through the NCI-60 screening program, where it demonstrated nanomolar cytotoxicity (GI₅₀ 10–100 nM) against renal, ovarian, and breast cancer cell lines, while showing minimal effects on others—indicating tumor-type selectivity [8]. Two primary molecular mechanisms underpin this activity:
A. Kinesin-5 Inhibition:Both natural TZL and its synthetic enantiomer inhibit the mitotic motor protein kinesin-5 (Eg5), validated through single-molecule fluorescence assays. They disrupt kinesin-5-microtubule binding (Kd ~1–5 μM), inducing monopolar spindle formation and mitotic arrest. Notably, TZL enantiomers spare kinesin-1, confirming target specificity [6]. The synthetic enantiomer exhibits ~3-fold greater potency, proving that chemical optimization can enhance efficacy [6].
B. TRPC1/4/5 Channel Activation:TZL is a potent agonist of transient receptor potential canonical (TRPC) channels, particularly heteromers containing TRPC1/4/5 subunits:
C. PKCθ/HSF1 Pathway Modulation:In clear cell renal cell carcinoma (ccRCC), TZL activates protein kinase C-theta (PKCθ) in vitro (Kd ~100 nM), inhibiting insulin receptor substrate 1 (IRS1) and the PI3K/Akt survival pathway. Concurrently, it activates heat shock factor 1 (HSF1), increasing glycolytic dependency while depleting glucose reserves—a "metabolic catastrophe" strategy [8].
Table 3: Anticancer Mechanisms of Tonantzitlolone
Molecular Target | Effect | Cellular Consequence | Potency (EC₅₀/Kd) |
---|---|---|---|
Kinesin-5 (Eg5) | Microtubule binding inhibition | Mitotic arrest, monopolar spindles | 1–5 μM |
TRPC1/4/5 Channels | Agonism, Ca²⁺ influx | Metabolic stress, selective cytotoxicity | 61–140 nM |
PKCθ | Isoform-specific activation | IRS1 inhibition, HSF1 activation | ~100 nM |
HSF1 Transcription | Transcriptional activation | Enhanced glucose dependence | Not quantified |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7